molecular formula C27H30O16 B13891488 5,7-Dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

5,7-Dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

Cat. No.: B13891488
M. Wt: 610.5 g/mol
InChI Key: FIKSWIOVRVHXGQ-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one is a complex flavonoid glycoside. Flavonoids are a class of plant secondary metabolites known for their diverse biological activities. This compound is characterized by its multiple hydroxyl groups and glycosidic linkages, which contribute to its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one typically involves the glycosylation of a flavonoid core. The reaction conditions often include the use of glycosyl donors and acceptors under acidic or basic conditions to facilitate the formation of glycosidic bonds .

Industrial Production Methods

Industrial production methods for this compound may involve the extraction and purification from natural sources, such as plants rich in flavonoids. Advanced chromatographic techniques are employed to isolate and purify the compound to the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further analyzed for their biological activities .

Scientific Research Applications

5,7-Dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one has several scientific research applications:

    Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of complex flavonoids.

    Biology: Investigated for its antioxidant properties and its role in plant defense mechanisms.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-diabetic activities.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The compound exerts its effects primarily through its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C27H30O16

Molecular Weight

610.5 g/mol

IUPAC Name

5,7-dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

InChI

InChI=1S/C27H30O16/c28-7-15-18(33)20(35)22(37)26(41-15)39-10-3-1-9(2-4-10)14-6-12(31)17-11(30)5-13(32)24(25(17)40-14)43-27-23(38)21(36)19(34)16(8-29)42-27/h1-6,15-16,18-23,26-30,32-38H,7-8H2

InChI Key

FIKSWIOVRVHXGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O

Origin of Product

United States

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